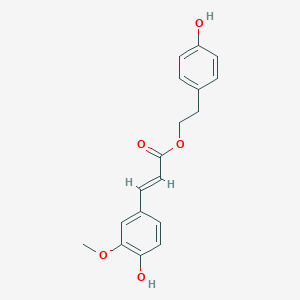

p-Hydroxyphenethyl trans-ferulate

Vue d'ensemble

Description

p-Hydroxyphénéthyl trans-ferulate: est un composé naturel présent dans certaines plantes. C'est un solide blanc à blanc cassé, au goût sucré, soluble dans des solvants organiques tels que l'éthanol et le diméthylsulfoxyde . Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le p-Hydroxyphénéthyl trans-ferulate peut être synthétisé par des réactions chimiques impliquant des matières premières appropriées et des conditions réactionnelles spécifiques. La synthèse implique généralement l'estérification de l'acide férulique avec l'alcool p-hydroxyphénéthylique en milieu acide ou basique. La réaction est suivie d'une purification et d'une cristallisation pour obtenir le produit souhaité .

Méthodes de production industrielle: La production industrielle du p-Hydroxyphénéthyl trans-ferulate peut être réalisée selon des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de qualité industrielle et de conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le produit final est ensuite soumis à des contrôles qualité rigoureux pour répondre aux normes de l'industrie .

Analyse Des Réactions Chimiques

Types de réactions: Le p-Hydroxyphénéthyl trans-ferulate subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction: Les réactions de réduction peuvent convertir le p-Hydroxyphénéthyl trans-ferulate en ses alcools correspondants.

Substitution: Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions appropriées.

Principaux produits formés:

Oxydation: Quinones et autres dérivés oxydés.

Réduction: Alcools correspondants et dérivés réduits.

Substitution: Divers dérivés substitués selon les réactifs utilisés

Applications De Recherche Scientifique

Le p-Hydroxyphénéthyl trans-ferulate a un large éventail d'applications en recherche scientifique, notamment:

Chimie: Il est utilisé comme composé modèle pour l'étude de l'estérification et d'autres réactions organiques.

Biologie: Les propriétés antioxydantes et anti-inflammatoires du composé le rendent précieux en recherche biologique.

Médecine: Le p-Hydroxyphénéthyl trans-ferulate est étudié pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses et antidiabétiques.

Industrie: Il est utilisé dans le développement de produits pharmaceutiques, de cosmétiques et d'additifs alimentaires en raison de ses propriétés bioactives

Mécanisme d'action

Le mécanisme d'action du p-Hydroxyphénéthyl trans-ferulate implique son interaction avec diverses cibles moléculaires et voies. Il présente une activité antioxydante en piégeant les radicaux libres et en inhibant le stress oxydatif. Le composé présente également des effets anti-inflammatoires en modulant les médiateurs et les voies inflammatoires. De plus, son activité anticancéreuse est attribuée à sa capacité à induire l'apoptose et à inhiber la prolifération cellulaire .

Mécanisme D'action

The mechanism of action of p-Hydroxyphenethyl trans-ferulate involves its interaction with various molecular targets and pathways. It exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. The compound also shows anti-inflammatory effects by modulating inflammatory mediators and pathways. Additionally, its anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation .

Comparaison Avec Des Composés Similaires

Composés similaires:

Acide férulique: Un précurseur du p-Hydroxyphénéthyl trans-ferulate, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Alcool p-hydroxyphénéthylique: Un autre composé apparenté présentant des activités biologiques similaires.

Acide caféique: Un composé phénolique aux effets antioxydants et anti-inflammatoires.

Unicité: Le p-Hydroxyphénéthyl trans-ferulate se distingue par ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses combinées. Sa structure unique lui permet d'interagir avec plusieurs cibles moléculaires, ce qui en fait un composé polyvalent en recherche scientifique et en applications industrielles .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSFLLZUCIXALN-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348425 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84873-15-4 | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84873-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

165 - 166 °C | |

| Record name | p-Hydroxyphenethyl trans-ferulate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032806 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of p-Hydroxyphenethyl trans-ferulate?

A1: this compound has demonstrated several promising biological activities in in vitro studies, including:

- Anti-hyperglycemic activity: It exhibits inhibitory effects against α-glucosidase, an enzyme involved in carbohydrate digestion and blood sugar regulation. This suggests potential for managing postprandial hyperglycemia. []

- Antioxidant activity: It scavenges free radicals, potentially protecting cells from oxidative stress, which is implicated in various diseases, including diabetic complications. [, ]

- Anti-inflammatory activity: It has shown the ability to reduce the production of pro-inflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin-6, and prostaglandin E2 in LPS-stimulated RAW264.7 cells. []

- Rat lens aldose reductase inhibitory activity: It has demonstrated inhibitory activity against this enzyme, suggesting potential application in managing diabetic complications related to the eye. []

- Plant growth inhibition: It exhibits strong inhibitory effects on the root growth of Brassica rapa L. var. pervidis BAILEY, suggesting potential herbicidal properties. []

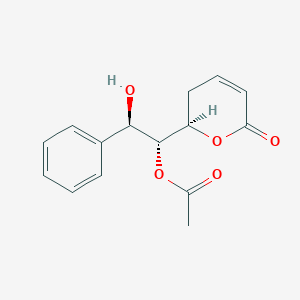

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a phenolic ester. Its structure was determined using various spectroscopic methods including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides information about the arrangement of carbon and hydrogen atoms within the molecule. Both 1D (1H and 13C) and 2D (HMQC and HMBC) NMR data were crucial for structure elucidation. []

- Infrared (IR) spectroscopy: This technique helps identify functional groups present in the molecule based on their characteristic vibrations. []

- Mass spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, aiding in structure confirmation. []

Q3: From what natural sources has this compound been isolated?

A3: this compound has been isolated from various plant sources, including:

- Sida acuta and Sida rhombifolia: These plants are traditionally used for various medicinal purposes, including the treatment of hyperglycemia. []

- Green onion (Allium spp.): This common culinary ingredient contains this compound as a potentially cancer-preventive constituent. []

- Angelica sinensis: This plant is commonly used in traditional Chinese medicine, and this compound contributes to its pharmacological activities. []

- Althaea rosea Canival (Hollyhock): This plant is known for its ornamental and medicinal uses, and this compound was isolated from its roots. [, ]

- Heracleum lanatum MICHX. var. nippinicum HARA: This plant is a species of hogweed, and this compound was identified as a new compound from its roots. []

- Menispermum dauricum DC.: This plant, commonly known as Asian moonseed, yielded this compound from its rhizome. []

- Angelica gigas: This plant, known as Korean angelica, contains this compound in its stem, contributing to its medicinal properties. []

- Talipariti hamabo: This plant, found in coastal regions, possesses various bioactivities, with this compound identified as one of its active constituents. []

- Atropa acuminata: This plant, belonging to the nightshade family, contains this compound in its roots, contributing to its medicinal properties. []

- Asphodelus refractus: This plant yielded this compound from its herb extract, highlighting its potential as a source of bioactive compounds. []

Q4: What is the relationship between the structure of this compound and its α-glucosidase inhibitory activity?

A4: While the exact mechanism of action for this compound's α-glucosidase inhibition hasn't been fully elucidated in these studies, its phenolic structure is likely a key factor. Phenolic compounds are known to interact with enzymes through hydrogen bonding and hydrophobic interactions. It's possible that this compound binds to the active site of α-glucosidase, hindering its ability to break down carbohydrates. [] Further research is needed to confirm the specific binding interactions and determine if structural modifications could enhance its potency or selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane](/img/structure/B134527.png)

![2-[[(5-METHOXY-1-NAPHTHALENYL)OXY]METHYL]OXIRANE](/img/structure/B134529.png)